molecular formula C9H9NO2 B8342888 2H-Pyrano[3,2-b]pyridine-3-methanol

2H-Pyrano[3,2-b]pyridine-3-methanol

Cat. No.: B8342888
M. Wt: 163.17 g/mol
InChI Key: NPEIYPFVJHEUQJ-UHFFFAOYSA-N
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Description

2H-Pyrano[3,2-b]pyridine-3-methanol is a fused heterocyclic compound combining pyran and pyridine rings, with a hydroxymethyl (-CH2OH) substituent at the 3-position. Pyranopyridines are notable for their biological relevance, particularly in antimicrobial and antitumor applications . For instance, 2H-pyrano[2,3-c]pyridine derivatives exhibit potent antimicrobial activity against Yersinia enterocolitica, with MIC values ranging from 25.0 to 200.0 µg/ml . The hydroxymethyl group in this compound likely enhances solubility and reactivity, making it a candidate for medicinal chemistry optimization.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2H-pyrano[3,2-b]pyridin-3-ylmethanol

InChI

InChI=1S/C9H9NO2/c11-5-7-4-8-9(12-6-7)2-1-3-10-8/h1-4,11H,5-6H2

InChI Key

NPEIYPFVJHEUQJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=CC=N2)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 2H-Pyrano[3,2-b]pyridine-3-methanol and related compounds:

Compound Name Core Structure Substituents/Modifications Key Properties/Activities Reference
This compound Pyrano[3,2-b]pyridine -CH2OH at position 3 Presumed enhanced solubility/reactivity N/A
2H-Pyrano[3,2-b]pyridin-4(3H)-one Pyrano[3,2-b]pyridine Ketone (-C=O) at position 4 Intermediate in synthesis pathways
4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine Dihydropyrano[3,2-b]pyridine Methylene (-CH2) at position 4 Precursor to ketone derivatives
2-(Methylamino)pyridine-3-methanol Pyridine -CH2OH at position 3, -NHCH3 at position 2 Pharmaceutical intermediate
2H-Pyrano[2,3-c]pyridine derivatives Pyrano[2,3-c]pyridine Varied substituents (e.g., aryl, hydroxy) Antimicrobial (MIC: 25.0–200.0 µg/ml)

Physicochemical Properties

  • Solubility: Hydroxymethyl groups (e.g., in this compound) improve aqueous solubility compared to non-polar analogs like 2H-Pyrano[3,2-b]pyridin-4(3H)-one .
  • Stability: Ketone derivatives (e.g., 2H-Pyrano[3,2-b]pyridin-4(3H)-one) are more stable under acidic conditions than their alcohol counterparts .

Q & A

Q. What are the established synthetic routes for 2H-Pyrano[3,2-b]pyridine-3-methanol, and how do reaction conditions influence yield?

The synthesis of pyrano-pyridine derivatives often employs one-pot multicomponent reactions or catalytic hydrogenation. For example, a one-pot strategy involving pyrazole derivatives and trifluoroacetic acid has been reported for analogous fused systems, yielding bicyclic structures like 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one . Catalytic hydrogenation using sulfuric acid and hydrogen at 294 kPa/70°C has been documented for related intermediates, achieving ~69% conversion . Key variables include acid catalysts (e.g., trifluoroacetic acid), solvent polarity, and reaction time, which directly impact regioselectivity and yield.

Q. How is the structural elucidation of this compound performed?

Structural characterization typically combines NMR, IR, and mass spectrometry. For pyrano-pyridine derivatives, 1H^1H NMR signals for the pyran oxygen-adjacent protons appear as doublets (δ 4.2–5.5 ppm), while pyridine ring protons resonate upfield (δ 7.0–8.5 ppm). IR spectra confirm hydroxyl (3200–3600 cm1^{-1}) and ether (1050–1250 cm1^{-1}) functional groups. X-ray crystallography is recommended for resolving stereochemistry in fused-ring systems, as demonstrated for dihydro-pyrano-pyridines .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in pyrano-pyridine derivative synthesis?

By-products like stereoisomeric dihydro derivatives form via competing cyclization pathways. For example, in the synthesis of 2H-pyrano[2,3-d]pyrimidines, a proposed mechanism involves keto-enol tautomerism and nucleophilic attack, where trifluoroacetic acid stabilizes intermediates, directing stereoselectivity . Computational studies (DFT) can model transition states to predict dominant pathways, aiding in optimizing conditions for desired stereoisomers.

Q. How do substituents on the pyridine ring modulate biological activity in pyrano-pyridine derivatives?

Substituents like hydroxymethyl or trifluoromethyl groups enhance bioactivity by altering lipophilicity and hydrogen-bonding capacity. For instance, 5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine derivatives exhibit anti-Yersinia activity (MIC ≤ 1 µg/mL), attributed to the hydroxymethyl group’s interaction with bacterial enzymes . Structure-activity relationship (SAR) studies using halogenated analogs (e.g., chloro, bromo) could further elucidate pharmacophores.

Q. What advanced analytical methods are used to resolve contradictions in reported spectral data for pyrano-pyridine derivatives?

Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. High-resolution LC-MS/MS can distinguish isobaric species, while dynamic NMR experiments (variable-temperature 1H^1H NMR) identify tautomeric equilibria. For example, dihydro-pyrano-pyridines show temperature-dependent splitting due to ring inversion . Synchrotron X-ray diffraction resolves crystallographic ambiguities in fused-ring systems.

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

Density functional theory (DFT) calculates frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attack. For pyrano-pyridine methanol derivatives, the LUMO is localized on the pyridine nitrogen, suggesting reactivity with Lewis acids. Molecular docking simulations model interactions with biological targets (e.g., kinase enzymes), guiding functionalization for enhanced binding .

Methodological Guidance

Q. How to optimize purification of this compound from complex reaction mixtures?

Use silica gel chromatography with gradient elution (hexane:ethyl acetate 4:1 to 1:2) to separate polar hydroxyl-containing products. For crystalline derivatives, recrystallization in ethanol/water (7:3) improves purity. HPLC with a C18 column (acetonitrile/0.1% formic acid) resolves closely related isomers, with retention times typically 8–12 minutes .

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

Standard assays include:

  • Broth microdilution (CLSI guidelines) for MIC determination against Gram-negative (Yersinia, E. coli) and Gram-positive (S. aureus) strains .
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Biofilm inhibition using crystal violet staining on abiotic surfaces.

Q. How to mitigate degradation of this compound during storage?

Store under inert atmosphere (argon) at –20°C in amber vials. Stabilize hydroxyl groups via lyophilization with trehalose or mannitol. Periodic HPLC-UV analysis (λ = 254 nm) monitors degradation, with accelerated stability studies (40°C/75% RH) predicting shelf life .

Contradictions and Limitations

  • Synthetic Yields : Variances (e.g., 69% vs. 90% in similar reactions) may stem from catalyst type (homogeneous vs. heterogeneous) or substrate purity .
  • Biological Activity : Discrepancies in MIC values across studies often reflect strain-specific resistance or assay conditions (e.g., cation-adjusted Mueller-Hinton broth vs. RPMI) .

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